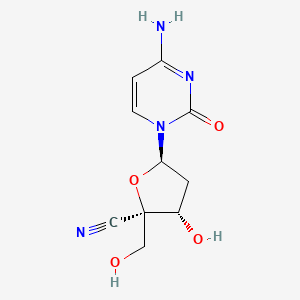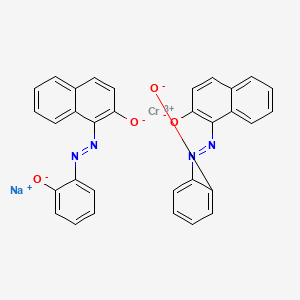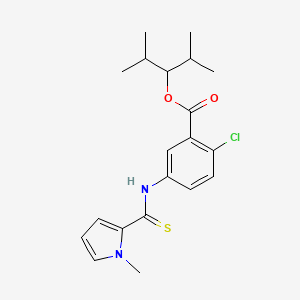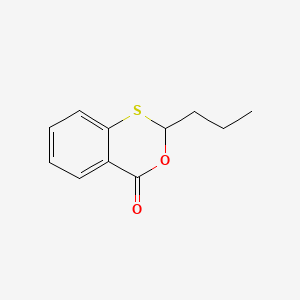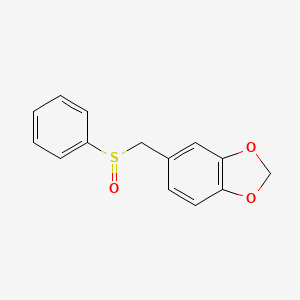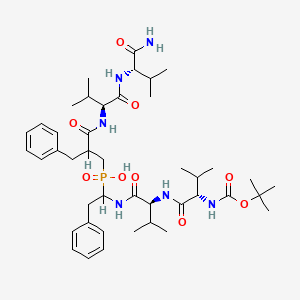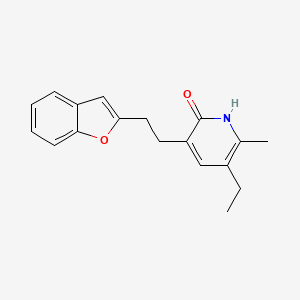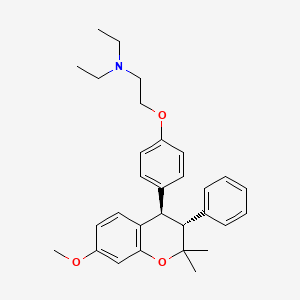
Des(pyrrolidinyl)diethylamino ormeloxifene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(pyrrolidinyl)diethylamino ormeloxifene is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its nonsteroidal contraceptive properties and is primarily used in India. This compound retains the core structure of ormeloxifene but includes modifications that may enhance its pharmacological profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of des(pyrrolidinyl)diethylamino ormeloxifene involves multiple steps, starting from the core structure of ormeloxifene. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the pyrrolidinyl and diethylamino groups to the ormeloxifene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Used for initial synthesis and small-scale production.
Continuous Flow Processing: Employed for large-scale production to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Des(pyrrolidinyl)diethylamino ormeloxifene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Des(pyrrolidinyl)diethylamino ormeloxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on SERM activity.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Medicine: Explored for its contraceptive properties and potential therapeutic effects in conditions like breast cancer and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Des(pyrrolidinyl)diethylamino ormeloxifene exerts its effects through selective modulation of estrogen receptors. It has both estrogenic and anti-estrogenic activities, depending on the target tissue. The compound inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes. This mechanism involves interaction with estrogen receptors and modulation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ormeloxifene: The parent compound, known for its contraceptive properties.
Levormeloxifene: An isomer of ormeloxifene with similar pharmacological effects.
Tamoxifen: Another SERM used primarily in the treatment of breast cancer
Uniqueness
Des(pyrrolidinyl)diethylamino ormeloxifene is unique due to its specific structural modifications, which may enhance its pharmacological profile compared to other SERMs. These modifications can potentially improve its efficacy and reduce side effects .
Propriétés
Numéro CAS |
78994-27-1 |
|---|---|
Formule moléculaire |
C30H37NO3 |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C30H37NO3/c1-6-31(7-2)19-20-33-24-15-13-22(14-16-24)28-26-18-17-25(32-5)21-27(26)34-30(3,4)29(28)23-11-9-8-10-12-23/h8-18,21,28-29H,6-7,19-20H2,1-5H3/t28-,29+/m1/s1 |
Clé InChI |
OJOPTOCSKFDBFQ-WDYNHAJCSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)[C@H]2[C@@H](C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



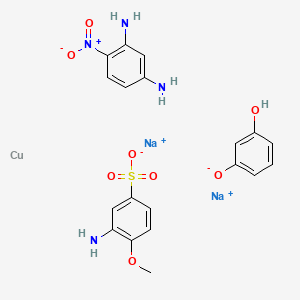
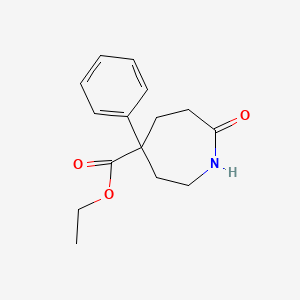
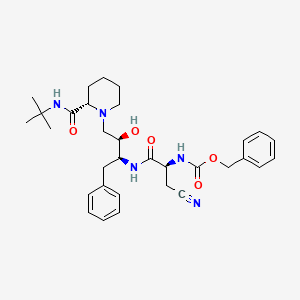
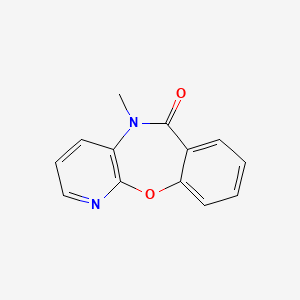
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
